1-(5,5-Diethoxypentyloxymethyl)adamantane
Description
Properties
IUPAC Name |
1-(5,5-diethoxypentoxymethyl)adamantane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H36O3/c1-3-22-19(23-4-2)7-5-6-8-21-15-20-12-16-9-17(13-20)11-18(10-16)14-20/h16-19H,3-15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIRWISUXRAUTNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CCCCOCC12CC3CC(C1)CC(C3)C2)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H36O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00611771 | |
| Record name | 1-{[(5,5-Diethoxypentyl)oxy]methyl}tricyclo[3.3.1.1~3,7~]decane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00611771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
202577-30-8 | |
| Record name | 1-{[(5,5-Diethoxypentyl)oxy]methyl}tricyclo[3.3.1.1~3,7~]decane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00611771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Core Reaction Mechanisms
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Electrophilic alkylation : 1-Acyloxyadamantane derivatives react with alcohols or ethers in the presence of Brønsted acids (e.g., H<sub>2</sub>SO<sub>4</sub>) to form C–O bonds at ambient temperatures.
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Nucleophilic substitution : Activated adamantane derivatives (e.g., bromides) undergo displacement with alkoxide nucleophiles, though steric hindrance often necessitates polar aprotic solvents.
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Cross-coupling : Palladium-catalyzed couplings enable the introduction of complex aryl/alkyl groups, as exemplified in the synthesis of adamantane triphenylamine.
Proposed Synthetic Routes for this compound
Method A: Acyloxyadamantane-Mediated Alkylation
Procedure :
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Synthesis of 1-acetoxyadamantane : Adamantanol is esterified with acetic anhydride catalyzed by H<sub>2</sub>SO<sub>4</sub> (yield: 89–93%).
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Reaction with 5,5-diethoxypentanol :
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Combine 1-acetoxyadamantane (1 equiv), 5,5-diethoxypentanol (1.2 equiv), and H<sub>2</sub>SO<sub>4</sub> (0.3 equiv) in cyclohexane at 0°C.
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Warm to 25°C and stir for 18 hours.
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Workup : Quench with NaHCO<sub>3</sub>, extract with CH<sub>2</sub>Cl<sub>2</sub>, and purify via silica chromatography.
Method B: Williamson Ether Synthesis
Procedure :
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Synthesis of 1-bromoadamantane : Treat adamantane with Br<sub>2</sub> in CCl<sub>4</sub> under UV light (yield: 68%).
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Preparation of sodium 5,5-diethoxypentoxide : Deprotonate 5,5-diethoxypentanol with NaH in THF.
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Coupling : React 1-bromoadamantane (1 equiv) with sodium alkoxide (1.5 equiv) at 80°C for 12 hours.
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Purification : Distill under reduced pressure.
Hypothetical Yield : 60–65% (steric hindrance reduces efficiency).
Method C: Palladium-Catalyzed Cross-Coupling
Procedure :
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Synthesis of adamantylboronic ester : Convert 1-bromoadamantane to its pinacol boronate using Pd(dppf)Cl<sub>2</sub>.
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Suzuki coupling : React with 5,5-diethoxypentyloxymethyl triflate under Pd(PPh<sub>3</sub>)<sub>4</sub> catalysis.
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Isolation : Extract with toluene, wash with H<sub>2</sub>O, and recrystallize from ethanol.
Hypothetical Yield : 70–75% (based on).
Comparative Analysis of Synthetic Routes
Optimization Strategies and Challenges
Solvent Effects
Catalyst Screening
Protecting Group Stability
The diethoxy ketal is susceptible to acid-catalyzed cleavage. Method A requires strict pH control during workup to prevent deprotection.
Chemical Reactions Analysis
1-(5,5-Diethoxypentyloxymethyl)adamantane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced adamantane derivatives.
Scientific Research Applications
Proteomics Research
Biotinylation Processes
- 1-(5,5-Diethoxypentyloxymethyl)adamantane serves as a cleavable linker in biotinylation, a technique used to attach biotin to proteins or other biomolecules. This process facilitates the purification and detection of these biomolecules through streptavidin binding, which has a high affinity for biotin.
- The compound's diethoxy moiety acts as a spacer , allowing for the removal of the biotin tag after experiments under specific conditions (acidic or reductive), which is crucial for downstream applications.
Organic Synthesis
Reactivity and Modifications
- The unique structure of this compound enhances its solubility and reactivity, making it suitable for various chemical reactions involved in organic synthesis. Its adamantane core contributes to its stability and potential as a building block for more complex molecules.
- The compound can be modified through multi-step organic reactions to tailor its properties for specific applications, including drug development and materials science.
Medicinal Chemistry
Potential Antiviral Properties
- Compounds based on the adamantane structure have been investigated for their antiviral activities, particularly against viruses such as influenza. Preliminary studies suggest that this compound may exhibit similar interactions with biological targets due to its structural features.
- Further research is needed to elucidate its specific biological effects and mechanisms of action, potentially opening avenues for therapeutic exploration against viral infections.
Interaction Studies
Biomolecular Interactions
- Initial studies indicate that this compound may interact with proteins and nucleic acids, potentially altering their functions. Understanding these interactions could provide insights into its biological relevance and therapeutic potential.
Mechanism of Action
The mechanism of action of 1-(5,5-Diethoxypentyloxymethyl)adamantane involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in modulating neurotransmitter systems and immune responses .
Comparison with Similar Compounds
Target Compound
- Functional Groups : Diethoxy, ether, and adamantane.
- The pentyloxy linker adds conformational flexibility .
Similar Compounds
1-(Aminomethyl)adamantane (CAS: 17768-41-1) Functional Groups: Primary amine, adamantane. Molecular Weight: 165.27 g/mol. Physical State: Liquid (vs. likely solid for the target compound), attributed to the smaller size and polar amine group .
2-(1-Adamantyl)ethanol (AdEtOH) Functional Groups: Hydroxyl, adamantane. Solubility: Dissolves in DMSO, a polar aprotic solvent, due to its hydroxyl group . The target compound’s diethoxy groups may favor solubility in less polar solvents.
N-(1-Adamantyl)carbothioamides (e.g., compounds 5a–e , 6 , 7 )
- Functional Groups : Thiourea, adamantane.
- Synthesis : Derived from 1-adamantyl isothiocyanate and cyclic amines. Their solid-state stability contrasts with the target compound’s ether-dominated solubility profile .
Thermal and Physical Properties
Melting Point Trends
- Substituent polarity and steric effects significantly influence melting points. For example: Urea 8k (from 1-isocyanatomethyl-3,5-dimethyladamantane): Melting point decreases by 66°C when a phenyl group is introduced . Urea 13 (from 1-[isocyanato(phenyl)methyl]adamantane): Melting point drops by 19°C compared to non-phenyl analogs .
- This compound : While its exact melting point is unreported, the diethoxy groups likely reduce crystallinity compared to unsubstituted adamantanes (e.g., adamantane itself sublimes at ~270°C ).
Table 1: Comparative Properties of Adamantane Derivatives
*Inferred from molecular weight and structural analogs.
Chemical Reactivity
- The target compound’s ether linkages are less reactive than the thiourea groups in N-(1-adamantyl)carbothioamides , which undergo hydrogen bonding and coordination chemistry .
- Unlike 1-acetyladamantane (a decomposition product of adamantane peresters ), the diethoxy groups in the target compound may resist hydrolysis under mild conditions.
Biological Activity
1-(5,5-Diethoxypentyloxymethyl)adamantane is a synthetic compound derived from the adamantane framework, which is recognized for its unique three-dimensional structure and stability. This compound has garnered attention primarily in the fields of proteomics and medicinal chemistry, especially for its role as a cleavable linker in biotinylation processes. Despite its applications, the specific biological activities of this compound remain underexplored.
Chemical Structure and Properties
The molecular formula of this compound is C_{19}H_{34}O_3, with a molecular weight of 324.50 g/mol. The compound features an adamantane core with a diethoxypentyloxymethyl group that enhances its solubility and reactivity, making it suitable for various chemical applications.
Structural Characteristics
| Property | Details |
|---|---|
| Molecular Formula | C_{19}H_{34}O_3 |
| Molecular Weight | 324.50 g/mol |
| Core Structure | Adamantane |
| Functional Groups | Diethoxy and pentyl ether groups |
Potential Biological Interactions
- Proteomics Applications : The compound acts as a cleavable linker in biotinylation processes, facilitating the purification and detection of biomolecules. This property is crucial in proteomics research where protein interactions are studied extensively.
- Antiviral Properties : Compounds based on the adamantane structure have shown potential antiviral properties, particularly against influenza viruses. This suggests that this compound may also exhibit similar biological activities due to its structural features.
- Reactivity with Biomolecules : Preliminary studies indicate that this compound may interact with proteins and nucleic acids, potentially altering their functions. Understanding these interactions could provide insights into its biological relevance and therapeutic potential.
Study 1: Biotinylation Efficiency
In a study examining the efficiency of various cleavable linkers in biotinylation, this compound was compared to other linkers. The results indicated that this compound provided a robust method for attaching biotin to proteins while allowing for easy removal under acidic conditions.
Study 2: Antiviral Activity
Research focusing on adamantane derivatives has highlighted their potential against viral infections. Although specific data on this compound is lacking, similar compounds have demonstrated significant antiviral activity against influenza A viruses.
Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Biotinylation | Acts as a cleavable linker in proteomics research. |
| Antiviral Potential | Structural analogs show efficacy against influenza viruses. |
| Biomolecular Interactions | May alter functions of proteins and nucleic acids. |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 1-(5,5-Diethoxypentyloxymethyl)adamantane, and how can reaction efficiency be optimized?
- Methodology : Adapt protocols from analogous adamantane derivatives. For example, nucleophilic substitution reactions involving adamantane alcohols (e.g., 1-adamantanemethanol) with halogenated ether precursors (e.g., 5,5-diethoxypentyl chloride) in polar aprotic solvents like dichloromethane or DMF. Use potassium carbonate as a base to deprotonate the hydroxyl group and drive the reaction .
- Optimization : Monitor reaction progress via TLC or GC-MS. Purify using column chromatography with silica gel and a hexane/ethyl acetate gradient. Yield improvements (>90%) can be achieved by maintaining anhydrous conditions and slow reagent addition to minimize side reactions .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Techniques :
- NMR Spectroscopy : Analyze and NMR spectra (e.g., in DMSO-) to confirm substitution patterns and ether linkages. Adamantane protons typically resonate at δ 1.5–2.0 ppm, while ethoxy groups appear at δ 1.1–1.3 ppm (triplet) and δ 3.4–3.6 ppm (quartet) .
- GC-MS : Verify molecular ion peaks (expected m/z: 324.5 for [M) and fragmentation patterns (e.g., loss of ethoxy groups) .
- Elemental Analysis : Confirm C, H, and O percentages (theoretical: C 74.03%, H 11.18%, O 14.79%) .
Q. What are the key stability considerations for storing and handling this compound under laboratory conditions?
- Storage : Store in a cool, dry environment (<4°C) in amber glass vials to prevent photodegradation. Avoid prolonged exposure to moisture, as hydrolysis of the ethoxy groups may occur .
- Handling : Use inert atmosphere techniques (e.g., nitrogen glovebox) during synthesis to suppress oxidation. Stability tests under accelerated conditions (e.g., 40°C/75% RH for 4 weeks) can assess decomposition pathways .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity observed in derivatization reactions involving adamantane-based ethers?
- Analysis : The adamantane core’s rigid, cage-like structure imposes steric constraints, favoring reactions at the bridgehead positions. For example, tert-butyl peroxycarboxylate decomposition in biacetyl produces 1-acetyladamantane as the major product (85% yield) due to steric shielding of the 2-position .
- Data Contradiction : In 2-adamantyl perester reactions, a higher proportion of adamantane (42%) forms due to competing radical pathways. This divergence highlights the need for kinetic studies (e.g., EPR spectroscopy) to track intermediate radicals .
Q. How does the adamantane core influence the compound’s reactivity in nucleophilic or electrophilic reactions?
- Steric Effects : The adamantane framework’s bulkiness hinders electrophilic attack at bridgehead carbons, directing reactivity toward peripheral functional groups (e.g., the ethoxypentyloxy chain). This is evident in the selective acetylation of adamantane alcohols in trifluoroacetic acid .
- Electronic Effects : The electron-donating nature of the adamantyl group stabilizes adjacent carbocations, enhancing SN1 reactivity in ether-forming reactions. Computational studies (e.g., DFT) can quantify substituent effects on charge distribution .
Q. What computational modeling approaches validate the stereoelectronic effects of substituents on the adamantane framework?
- Methods :
- X-ray Crystallography : Resolve crystal structures to determine bond angles (e.g., C–C–C angles ≈ 108–111°) and torsion angles (e.g., C–C–C–C = 177.1° for phenyl-substituted derivatives), confirming steric alignment .
- Molecular Dynamics Simulations : Model solvent interactions and conformational flexibility of the ethoxypentyloxy chain to predict solubility and aggregation behavior .
- Validation : Cross-reference computational results with experimental NMR coupling constants (e.g., for ethoxy protons) to refine force field parameters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
